4-(oxetan-3-yloxy)pyrimidin-5-amine
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Overview
Description
4-(oxetan-3-yloxy)pyrimidin-5-amine is a compound that features both an oxetane ring and a pyrimidine ring The oxetane ring is a four-membered cyclic ether, while the pyrimidine ring is a six-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(oxetan-3-yloxy)pyrimidin-5-amine typically involves the formation of the oxetane ring followed by its attachment to the pyrimidine ring. One common method for synthesizing oxetane rings is through intramolecular cyclization, which can be achieved via cyclization through C−O bond formation or C−C bond formation . For example, the Paternò−Büchi [2+2] photocycloaddition is a well-known method for forming oxetane rings .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles to minimize waste and reduce the environmental impact of the synthesis process would be important considerations.
Chemical Reactions Analysis
Types of Reactions
4-(oxetan-3-yloxy)pyrimidin-5-amine can undergo various types of chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.
Substitution: Both the oxetane and pyrimidine rings can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typical conditions might include room temperature to moderate heating and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation of the oxetane ring might yield a more reactive oxetane derivative, while reduction of the pyrimidine ring could produce dihydropyrimidine compounds.
Scientific Research Applications
4-(oxetan-3-yloxy)pyrimidin-5-amine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Due to its structural similarity to nucleosides, it may have potential as an antiviral or anticancer agent.
Industry: It can be used in the development of new polymers and materials with unique properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(oxetan-3-yloxy)pyrimidin-5-amine depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing their activity and leading to therapeutic effects. The oxetane ring can undergo ring-opening reactions, which can be exploited in drug design to improve the compound’s bioavailability and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
2-(oxetan-3-yloxy)pyrimidin-4-amine: This compound is similar in structure but has the oxetane ring attached at a different position on the pyrimidine ring.
4-(oxetan-3-yloxy)pyrimidin-5,6-d2-2-amine: This is a deuterated analog of 4-(oxetan-3-yloxy)pyrimidin-5-amine, which can be used in studies requiring isotopic labeling.
Uniqueness
This compound is unique due to the specific positioning of the oxetane ring on the pyrimidine ring, which can influence its reactivity and interactions with biological targets
Properties
IUPAC Name |
4-(oxetan-3-yloxy)pyrimidin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c8-6-1-9-4-10-7(6)12-5-2-11-3-5/h1,4-5H,2-3,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWDUTVIBSCHRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=NC=NC=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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